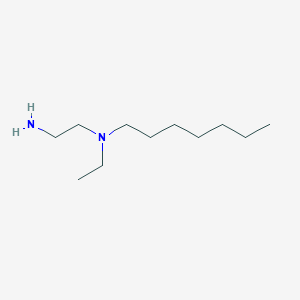
1,2-Ethanediamine, N1-ethyl-N1-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N1-ethyl-N1-heptyl- is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups (-NH~2~), which makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- typically involves the reaction of ethylenediamine with heptyl bromide under basic conditions. The reaction proceeds as follows:
- Ethylenediamine is dissolved in an appropriate solvent such as ethanol.
- Heptyl bromide is added to the solution.
- The mixture is heated under reflux for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N1-ethyl-N1-heptyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of ethylenediamine and heptyl bromide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the yield.
- Continuous removal of the product and purification through distillation.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N1-ethyl-N1-heptyl- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N1-ethyl-N1-heptyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediamine, N1-ethyl-N1-heptyl- exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-Methyl-N~1~-heptylethane-1,2-diamine
- N~1~-Ethyl-N~1~-pentylethane-1,2-diamine
- N~1~-Ethyl-N~1~-octylethane-1,2-diamine
Uniqueness
1,2-Ethanediamine, N1-ethyl-N1-heptyl- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where precise control over these properties is required.
Propiedades
Número CAS |
101526-61-8 |
|---|---|
Fórmula molecular |
C11H26N2 |
Peso molecular |
186.34 g/mol |
Nombre IUPAC |
N'-ethyl-N'-heptylethane-1,2-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-12H2,1-2H3 |
Clave InChI |
NMGFUQQSMNCKTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CC)CCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















